Uridine,5-chloro-2'-deoxy-
Uridine,5-chloro-2'-deoxy-
The 3’-enantiomer of 5-Chloro-2'-deoxyuridine. A halogenated uridine derivative used in pharmaceutical compositions.
Brand Name:
Vulcanchem
CAS No.:
188559-94-6
VCID:
VC0117755
InChI:
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1
SMILES:
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Molecular Formula:
C₉H₁₁ClN₂O₅
Molecular Weight:
262.65
Uridine,5-chloro-2'-deoxy-
CAS No.: 188559-94-6
Cat. No.: VC0117755
Molecular Formula: C₉H₁₁ClN₂O₅
Molecular Weight: 262.65
* For research use only. Not for human or veterinary use.
Specification
| Description | The 3’-enantiomer of 5-Chloro-2'-deoxyuridine. A halogenated uridine derivative used in pharmaceutical compositions. |
|---|---|
| CAS No. | 188559-94-6 |
| Molecular Formula | C₉H₁₁ClN₂O₅ |
| Molecular Weight | 262.65 |
| IUPAC Name | 5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 |
| SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator